molecular formula C15H20ClN3O2 B4832558 2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride

2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride

Cat. No. B4832558
M. Wt: 309.79 g/mol
InChI Key: ROPJGUOEBUDGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride is a chemical compound that is commonly used in scientific research. It is a selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a crucial role in the regulation of cell growth, proliferation, and apoptosis.

Mechanism of Action

2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride inhibits 2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride by binding to its ATP-binding site and preventing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a signaling molecule that regulates various cellular processes, including cell survival, proliferation, and migration. By inhibiting 2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride, 2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride reduces the levels of S1P and disrupts the signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy. It also reduces inflammation and immune response and protects against cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride in lab experiments are that it is a selective inhibitor of 2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride, it has been extensively studied, and it has a well-defined mechanism of action. The limitations are that it may have off-target effects, and its use may not be suitable for all experimental systems.

Future Directions

For research on 2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride include studying its effects on other cellular processes, such as autophagy and DNA damage response. It may also be used in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of more potent and selective inhibitors of 2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride may open up new avenues for the treatment of cancer and other diseases.

Scientific Research Applications

2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride has been extensively used in scientific research as a tool to study the role of 2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been used to study the role of 2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride in inflammation, immune response, and cardiovascular diseases.

properties

IUPAC Name

2-methyl-2-[(3-pyrimidin-2-yloxyphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.ClH/c1-15(2,11-19)18-10-12-5-3-6-13(9-12)20-14-16-7-4-8-17-14;/h3-9,18-19H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPJGUOEBUDGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.